Thiophene, tetrahydro-2-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, tetrahydro-2-(2-methylphenyl)- is a heterocyclic compound that contains a sulfur atom in its five-membered ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives can be achieved through several methods. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide (CS2) . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene, tetrahydro-2-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-2-(2-methylphenyl)- involves its interaction with various molecular targets and pathways. For example, in medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiophene: An organosulfur compound with similar structural features but different applications.
Tetrahydrothiophene: Another thiophene derivative with a fully saturated ring, used in different industrial applications.
Uniqueness
Thiophene, tetrahydro-2-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in medicinal chemistry and material science .
Properties
CAS No. |
57932-41-9 |
---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)thiolane |
InChI |
InChI=1S/C11H14S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11H,4,7-8H2,1H3 |
InChI Key |
GPQMMZKEZGWNDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.